molecular formula C25H30N2O2S2 B430427 7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-2-[(2-METHYLALLYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-2-[(2-METHYLALLYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B430427
M. Wt: 454.7g/mol
InChI Key: LUSMJOMQITZMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include substituted benzothiophenes and pyrimidines, which undergo various reactions such as alkylation, sulfonation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, sulfur-containing compounds, and strong bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” include other benzothienopyrimidines with different substituents. Examples include:

  • 7-tert-butyl-3-(4-hydroxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
  • 7-tert-butyl-3-(4-chlorophenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of “7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” lies in its specific substituents, which may confer distinct chemical and biological properties. These unique features can be leveraged to explore new applications and enhance its potential as a valuable compound in various fields.

Properties

Molecular Formula

C25H30N2O2S2

Molecular Weight

454.7g/mol

IUPAC Name

7-tert-butyl-3-(4-methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H30N2O2S2/c1-15(2)14-30-24-26-22-21(19-12-7-16(25(3,4)5)13-20(19)31-22)23(28)27(24)17-8-10-18(29-6)11-9-17/h8-11,16H,1,7,12-14H2,2-6H3

InChI Key

LUSMJOMQITZMPI-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)OC

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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